2,6-difluoro-3-nitro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)benzamide
Description
2,6-Difluoro-3-nitro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)benzamide is a structurally complex benzamide derivative featuring multiple functional groups:
- Nitro groups at positions 3 (benzamide core) and 2 (attached phenylthio moiety).
- Trifluoromethyl groups on the phenylthio substituent.
- Fluorine atoms at positions 2 and 6 of the benzamide core.
- Thioether linkage (-S-) connecting the benzamide to the nitro-trifluoromethylphenyl group.
Properties
IUPAC Name |
2,6-difluoro-3-nitro-N-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10F5N3O5S/c21-11-6-7-13(27(30)31)18(22)17(11)19(29)26-12-3-1-2-4-15(12)34-16-8-5-10(20(23,24)25)9-14(16)28(32)33/h1-9H,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIIGGNNKRIOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10F5N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,6-difluoro-3-nitro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)benzamide is a complex organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features several functional groups, including:
- Fluorine atoms : Contributing to lipophilicity and biological activity.
- Nitro groups : Often associated with pharmacological effects.
- Thioether linkage : May enhance interaction with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, particularly in the context of cancer treatment and enzyme inhibition.
1. Anticancer Properties
Studies suggest that compounds containing trifluoromethyl and nitro groups can inhibit cancer cell proliferation. The specific mechanism often involves:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways related to cell growth.
2. Enzyme Inhibition
The compound has been investigated as an inhibitor of specific enzymes, including:
- Hexokinase : A critical enzyme in glucose metabolism, which is often overactive in cancer cells. Inhibition can lead to reduced energy production in tumors .
The mechanisms through which this compound exerts its biological effects include:
A. Signal Transduction Modulation
- The compound may interfere with pathways involving receptor tyrosine kinases (RTKs), which are essential for cell growth and survival. By inhibiting these pathways, it can reduce tumor growth and metastasis .
B. Oxidative Stress Induction
- The presence of nitro groups can lead to increased oxidative stress within cells, promoting apoptosis in malignant cells while sparing normal cells .
Case Studies
Several studies have examined the efficacy of this compound in vitro and in vivo:
Study 1: Anticancer Activity
A study reported that the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be in the low micromolar range, indicating potent activity against these malignancies .
Study 2: Enzyme Inhibition
In another investigation, the compound was shown to effectively inhibit hexokinase activity in a dose-dependent manner. This inhibition correlated with reduced ATP levels in treated cells, suggesting a mechanism that starves cancer cells of energy .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 408.42 g/mol |
| Solubility | Soluble in DMSO |
| IC50 (Cancer Cell Lines) | 1-5 µM |
| Enzyme Target | Hexokinase |
Scientific Research Applications
Pharmaceutical Development
The compound's structure suggests potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
- Inhibition of Enzymes : Similar compounds have been studied for their ability to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. Inhibitors of this enzyme can have therapeutic implications for conditions like Parkinson's disease .
Material Science
The incorporation of fluorine atoms in organic compounds often enhances their thermal stability and chemical resistance, making them suitable for advanced material applications.
- Fluorinated Polymers : Research indicates that fluorinated compounds can be used to develop materials with superior properties such as hydrophobicity and chemical inertness, which are valuable in coatings and sealants .
Agricultural Chemistry
Compounds with similar structures have been investigated for their herbicidal and pesticidal properties.
- Pesticide Development : The nitro and fluorine substituents may contribute to bioactivity against pests or weeds, providing a basis for developing new agrochemicals .
Case Study 1: Pharmaceutical Applications
A study on nitrocatechol derivatives demonstrated that modifications similar to those found in 2,6-difluoro-3-nitro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)benzamide could enhance the efficacy of COMT inhibitors, suggesting a pathway for developing new treatments for neurological disorders .
Case Study 2: Material Properties
Research into fluorinated polymers has shown that incorporating fluorinated aromatic compounds can significantly improve mechanical properties and resistance to solvents. This highlights the potential utility of this compound in creating high-performance materials .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of fluorine, nitro, and trifluoromethyl groups. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Thioether vs. Thioamide : Unlike thioamide-containing fungicides (e.g., thifluzamide), the thioether linkage in the target compound may confer distinct metabolic stability or redox properties .
Fluorine Impact : The 2,6-difluoro substitution on the benzamide core is rare among analogs. Fluorine’s electronegativity and steric effects could improve membrane permeability or resistance to enzymatic degradation .
Pharmacological and Physicochemical Properties
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | THF, Et3N, RT, 3 days | Nucleophilic substitution | |
| 2 | TLC monitoring, column chromatography | Purification | |
| 3 | Trichloroisocyanuric acid (TCICA) | Nitration/oxidation |
How is the compound structurally characterized?
Basic Question
Structural confirmation relies on spectroscopic and crystallographic methods:
- Spectroscopy : IR identifies functional groups (e.g., NO2 stretch at ~1520 cm<sup>-1</sup>), while <sup>1</sup>H/<sup>13</sup>C NMR resolves aromatic protons and CF3 groups .
- X-ray Crystallography : Resolves bond angles (e.g., C–S–C ~105°) and confirms stereochemistry () .
Advanced Tip : Combine NMR with high-resolution mass spectrometry (HRMS) to resolve ambiguities in nitro-group positioning .
What are the primary research applications of this compound?
Basic Question
The compound is explored in:
- Medicinal Chemistry : As a kinase inhibitor lead due to its trifluoromethyl group enhancing metabolic stability .
- Organic Synthesis : As a building block for heterocycles (e.g., thiazoles or pyrimidines) via Suzuki coupling .
Advanced Insight : Its electron-deficient aromatic rings make it a candidate for studying charge-transfer complexes in materials science .
How can reaction conditions be optimized to improve yield?
Advanced Question
- Solvent Optimization : Replace THF with DMF for higher solubility of nitro intermediates (see for THF limitations) .
- Catalysis : Use Pd(OAc)2/XPhos for coupling steps, reducing side reactions (analogous to methods in ) .
- Temperature Control : Gradual heating (40–60°C) minimizes decomposition of nitro groups .
Q. Table 2: Optimization Strategies
| Parameter | Adjustment | Expected Outcome | Reference |
|---|---|---|---|
| Solvent | DMF → THF | Increased solubility | |
| Catalyst | Pd/XPhos | Higher coupling efficiency |
How to resolve contradictions in structural data (e.g., conflicting NMR assignments)?
Advanced Question
- 2D NMR : Use HSQC and HMBC to correlate <sup>1</sup>H and <sup>13</sup>C signals, distinguishing overlapping aromatic peaks .
- Crystallographic Validation : Compare experimental X-ray data (e.g., C–F bond lengths: ~1.34 Å) with DFT-calculated geometries .
- Isotopic Labeling : Introduce <sup>19</sup>F labels to track trifluoromethyl group orientation in NOESY experiments .
What is the hypothesized mechanism of biological activity?
Advanced Question
- Target Identification : Likely inhibits bacterial enzymes (e.g., acps-pptase) via competitive binding to the active site (analogous to ) .
- Pathway Disruption : Trifluoromethyl and nitro groups may interfere with ATP binding in kinases, altering phosphorylation cascades .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, enhancing half-life in vivo (supported by pharmacokinetic studies in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
